molecular formula C22H16Br2N2O2 B11557363 2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol

2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol

Cat. No.: B11557363
M. Wt: 500.2 g/mol
InChI Key: KZOKFORMUCWXRO-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is an organic compound that belongs to the class of bromophenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol typically involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in an ethanolic solution. The reaction mixture is heated and stirred for about an hour, resulting in the formation of a yellow solid. This solid is then filtered, washed, and dried. The final product is obtained by dissolving the solid in absolute ethanol and allowing it to crystallize through slow evaporation at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenols or benzoxazoles.

Scientific Research Applications

2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds, participate in π-π interactions, and undergo tautomeric shifts. These interactions can influence the compound’s binding to specific proteins or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is unique due to the presence of both bromine atoms and the benzoxazole moiety

Properties

Molecular Formula

C22H16Br2N2O2

Molecular Weight

500.2 g/mol

IUPAC Name

2-bromo-6-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dimethylphenol

InChI

InChI=1S/C22H16Br2N2O2/c1-12-9-15(21(27)20(24)13(12)2)11-25-17-7-8-19-18(10-17)26-22(28-19)14-3-5-16(23)6-4-14/h3-11,27H,1-2H3

InChI Key

KZOKFORMUCWXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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